2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
2-[(4-Chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a triazolopyrimidinone derivative characterized by a 4-chlorobenzylthio group at position 2 and an isopropyl substituent at position 5 of the triazolopyrimidine core (CAS: 903436-23-7) .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4OS/c1-9(2)12-7-13(21)20-14(17-12)18-15(19-20)22-8-10-3-5-11(16)6-4-10/h3-7,9H,8H2,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRBVJVMASKRLAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=O)N2C(=N1)N=C(N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901324131 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
46.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648528 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
903436-23-7 | |
| Record name | 2-[(4-chlorophenyl)methylsulfanyl]-5-propan-2-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901324131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea, which is then cyclized with isopropyl hydrazine and a suitable pyrimidine derivative under acidic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Scientific Research Applications
Pharmacological Applications
- Antimicrobial Activity :
-
Anticancer Properties :
- Research has highlighted the potential of triazolo-pyrimidine compounds in cancer therapy. The compound's ability to inhibit specific cancer cell lines suggests a mechanism that could be exploited for therapeutic purposes. Studies have demonstrated that modifications in the triazole ring can enhance cytotoxicity against cancer cells .
-
Cardiovascular Benefits :
- Recent findings suggest that compounds similar to 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can positively influence lipid metabolism. These compounds have been shown to lower LDL cholesterol and triglyceride levels in preclinical models, indicating potential for cardiovascular disease treatment .
Agricultural Applications
- Herbicide Development :
- Plant Growth Regulation :
Material Science Applications
- Polymer Chemistry :
- The incorporation of triazole-containing compounds into polymer matrices has been explored for enhancing material properties such as thermal stability and mechanical strength. These modifications can lead to the development of advanced materials with tailored characteristics for specific applications.
Case Studies
- Case Study 1: Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various triazolo-pyrimidine derivatives against resistant strains of bacteria. The results indicated that the compound exhibited significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.
- Case Study 2: Cardiovascular Research : In a controlled trial involving animal models, the administration of the compound resulted in a marked reduction in cholesterol levels without adverse side effects, showcasing its therapeutic promise in managing lipid disorders.
Mechanism of Action
The mechanism of action of 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
The biological and physicochemical properties of triazolopyrimidinones are highly dependent on substituents at positions 2, 5, and 4. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Flexibility :
- The 4-chlorobenzylthio group at position 2 is shared by the target compound and 5c . This moiety enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets.
- Alkyl groups at position 5 (isopropyl vs. propyl) affect steric bulk. For example, the target compound’s isopropyl group may confer greater metabolic stability compared to shorter-chain analogs .
Synthetic Yields: Yields for triazolopyrimidinones vary widely (20–93%), influenced by substituent reactivity and purification methods.
Pharmacological and Physicochemical Properties
Antiviral and Antimicrobial Activity:
- Compound 5c () demonstrates potent BRD4 inhibition, highlighting the role of the 4-chlorobenzylthio group in targeting epigenetic regulators .
- Analog 2-[(4-Cl-benzyl)thio]-5-propyl (898915-91-8) shows anti-HSV-1 activity, suggesting the thioether linkage enhances antiviral potency .
Solubility and Bioavailability:
Structural Isomerism and Stability
Biological Activity
The compound 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a derivative of the triazole and pyrimidine classes, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole moiety exhibit significant antimicrobial properties. In a study assessing various triazole derivatives, compounds similar to the target compound demonstrated potent antibacterial activity against a range of pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
Table 1: Antimicrobial Activity of Triazole Derivatives
| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-[(4-chlorobenzyl)thio]-5-isopropyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one | S. aureus | 0.125 μg/mL |
| Similar Triazole Derivative | E. coli | 0.25 μg/mL |
| Another Triazole Variant | P. aeruginosa | 0.5 μg/mL |
Anticancer Activity
The anticancer potential of triazole derivatives has been extensively studied. For instance, mercapto-substituted triazoles have shown promising results in inhibiting the growth of various cancer cell lines. A particular study highlighted that such compounds could induce apoptosis in MCF-7 breast cancer cells through the activation of caspase pathways . The target compound's structural similarities suggest it may exhibit comparable anticancer activity.
The mechanisms by which triazole derivatives exert their biological effects often involve inhibition of key enzymes or pathways within microbial or cancerous cells. For example:
- Enzyme Inhibition : Many triazoles act as inhibitors of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication .
- Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways leading to cell death .
Case Study 1: Antibacterial Efficacy
In a comparative study involving various triazole derivatives, the compound exhibited significant antibacterial efficacy against both drug-sensitive and drug-resistant strains of bacteria. The results showed that it was up to 16 times more effective than standard antibiotics such as ampicillin against certain strains .
Case Study 2: Cytotoxicity Against Cancer Cells
A study evaluating the cytotoxic effects of similar triazole compounds on human cancer cell lines revealed that certain derivatives achieved an IC50 value (the concentration required to inhibit cell growth by 50%) significantly lower than established chemotherapeutics . This suggests potential for further development in cancer therapeutics.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
